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Description
1-(4-Bromophenyl)hex-5-yn-1-amine is a brominated aromatic compound with the molecular formula C12H14BrN and features a terminal alkyne group on its hexylamine chain . This structure makes it a versatile building block, or synthetic intermediate, in organic chemistry and medicinal chemistry research. Its molecular framework incorporates two highly reactive sites: the aromatic bromine is a strategic handle for metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck reactions), while the terminal alkyne is ideal for Huisgen 1,3-dipolar cycloaddition (Click Chemistry) with azides . This dual functionality allows researchers to efficiently construct more complex molecular architectures by conjugating different chemical modules. The compound is related to a class of molecules known as amine-reactive probes, suggesting potential applications in bioconjugation strategies for labeling biomolecules . As a standard safety precaution, this compound should be handled with appropriate personal protective equipment. This compound is intended for Research Use Only and is not approved for human or veterinary diagnostic or therapeutic applications.
Structure
2D Structure
Chemical Structure Depiction
3D Structure
Interactive Chemical Structure Model
Properties
IUPAC Name
1-(4-bromophenyl)hex-5-yn-1-amine
Source
Details
Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
The utility of 1-(4-Bromophenyl)hex-5-yn-1-amine in organic synthesis is best understood by dissecting the roles of its constituent parts: the aryl halide, the terminal alkyne, and the primary amine.
Contextualizing 1 4 Bromophenyl Hex 5 Yn 1 Amine Within Contemporary Synthetic Strategies
The unique combination of an aryl bromide, a terminal alkyne, and a primary amine within a single molecule makes 1-(4-Bromophenyl)hex-5-yn-1-amine a highly attractive building block for the synthesis of complex target molecules. This trifunctional scaffold allows for a sequential and controlled series of reactions, where each functional group can be addressed independently.
For instance, a synthetic strategy could first involve a Sonogashira coupling at the alkyne terminus, followed by a Suzuki coupling at the bromophenyl group, and finally, acylation of the primary amine. This orthogonal reactivity is a key principle in modern synthetic design, enabling the efficient construction of molecules with a high degree of complexity and diversity.
While specific research focusing solely on this compound is not extensively documented in publicly available literature, the synthetic utility of molecules containing these three functional groups is well-established. Such compounds are valuable intermediates in the synthesis of novel heterocyclic compounds, which form the core of many pharmaceuticals. The ability to introduce substituents at three distinct points on the molecule allows for the creation of large libraries of related compounds for screening in drug discovery programs.
Scope and Research Objectives for the Chemical Compound
The future research landscape for 1-(4-Bromophenyl)hex-5-yn-1-amine and related compounds is rich with possibilities. Key research objectives could include:
Development of Novel Synthetic Methodologies: Exploring new and more efficient ways to synthesize this trifunctional building block and its derivatives.
Synthesis of Novel Heterocyclic Scaffolds: Utilizing the compound in domino or multi-component reactions to rapidly construct complex and novel heterocyclic ring systems.
Applications in Medicinal Chemistry: Employing the compound as a starting material for the synthesis of potential therapeutic agents. The individual functional groups can be tailored to interact with specific biological targets. For example, the bromophenyl group could be modified to enhance binding to a protein pocket, while the amine and alkyne could be used to attach solubilizing groups or other pharmacophores.
Materials Science Applications: Incorporating this molecule into polymers or other materials. The rigid aryl and alkyne components could impart interesting electronic or photophysical properties, while the amine offers a site for cross-linking or further functionalization.
Chemical and Physical Properties
Below is a table summarizing some of the key chemical and physical properties of 1-(4-Bromophenyl)hex-5-yn-1-amine.
Related Compounds and Their Synthetic Applications
Construction of the 1-Aryl-1-aminoalkyl Framework
The formation of the 1-aryl-1-aminoalkyl substructure is a critical step in the synthesis of the target compound. Several key strategies are employed to achieve this, including methods that control stereochemistry and those that offer broad substrate applicability.
Asymmetric Synthesis Approaches to Chiral Amines
Achieving enantiopurity in the final product often necessitates the use of asymmetric synthesis techniques. Chiral amines are crucial components in many biologically active molecules, and their synthesis is a well-developed field. psu.edumagtech.com.cn
Chiral Auxiliaries: One established method involves the use of chiral auxiliaries to direct the stereochemical outcome of a reaction. These auxiliaries can be temporarily attached to the substrate, influence the formation of the desired stereocenter, and are subsequently removed. fiveable.me
Catalytic Asymmetric Reactions: The development of chiral catalysts has revolutionized the synthesis of enantiomerically pure compounds. For the synthesis of chiral amines, asymmetric reduction of imines or enamines using chiral catalysts is a powerful approach. fiveable.mersc.org Similarly, asymmetric hydrogenation of enamines with chiral transition metal catalysts can yield optically pure amines. fiveable.me Biocatalysis, employing enzymes or whole-cell systems, also offers a highly enantioselective route for the asymmetric reduction of aryl ketones to chiral alcohols, which can then be converted to amines. magtech.com.cn
Multicomponent Reactions: Aryne chemistry has been utilized in multicomponent coupling reactions to generate ortho-disubstituted, functionalized aromatic products. beilstein-journals.org This can be applied to the synthesis of α-aryl amino acid derivatives. beilstein-journals.orgnih.gov
A summary of asymmetric synthesis approaches is presented in the table below.
Approach
Description
Key Features
Chiral Auxiliaries
A chiral molecule is temporarily incorporated to guide the stereoselective formation of the desired product.
Stoichiometric use of the auxiliary is required.
Asymmetric Catalysis
A small amount of a chiral catalyst is used to generate a large amount of an enantiomerically enriched product.
Highly efficient and atom-economical.
Biocatalysis
Enzymes or whole microorganisms are used to catalyze stereoselective transformations.
High enantioselectivity and mild reaction conditions.
Multicomponent Reactions
Multiple starting materials react in a single step to form a complex product.
High efficiency and molecular diversity.
Reductive Amination Strategies for the Benzylic Amine
Reductive amination is a widely used and versatile method for the synthesis of amines from carbonyl compounds. nih.govumich.edu This reaction typically involves the in-situ formation of an imine or iminium ion from an aldehyde or ketone and an amine, followed by its reduction to the corresponding amine. umich.eduarkat-usa.org
Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) and sodium cyanoborohydride (NaCNBH₃). umich.eduarkat-usa.org The reaction can often be performed in a one-pot procedure, making it an efficient synthetic route. arkat-usa.org For instance, a mixture of an arylaldehyde and an amine in the presence of acetic acid can be treated with sodium borohydride to yield the corresponding benzyl (B1604629) amine. arkat-usa.org Recent advancements have also explored photoredox catalysis for the direct reductive amination of aromatic aldehydes, offering a method that avoids external hydrogen or hydride sources. nih.gov Furthermore, heterogeneous catalysts, such as gold or silver supported on titanium dioxide, have been developed for the reductive amination of benzoic acids to benzylamines using hydrogen gas and ammonia (B1221849). acs.org Cobalt catalysts have also shown high activity for the synthesis of primary amines via reductive amination under mild conditions. d-nb.info
Nucleophilic Addition Reactions to Imine Precursors
The addition of nucleophiles to imines or imine derivatives is another fundamental approach to constructing the C-N bond in the 1-aryl-1-aminoalkyl framework. researchgate.netlibretexts.org Imines, being electrophilic at the carbon atom of the C=N double bond, are susceptible to attack by a variety of nucleophiles. libretexts.org
To overcome challenges associated with the synthesis and storage of imines, stable precursors that generate imines in situ have been developed. nih.govresearchgate.net For example, N-functionalized hydroxylamine (B1172632) reagents can serve as bench-stable precursors for the nucleophilic addition of various carbon, nitrogen, oxygen, and sulfur nucleophiles. nih.govresearchgate.net The reaction of an aldehyde or ketone with a primary amine in the presence of a catalyst is a typical method for generating the imine intermediate. researchgate.net The subsequent addition of a nucleophile, such as an organometallic reagent, to the imine yields the desired amine product. researchgate.net
Introduction and Manipulation of the Hex-5-yn-1-yl Moiety
The hex-5-yn-1-yl side chain, containing a terminal alkyne, can be introduced through several powerful carbon-carbon bond-forming reactions.
Alkynylation Reactions Utilizing Grignard or Organolithium Reagents
Terminal alkynes possess an acidic proton that can be deprotonated by strong bases, such as Grignard reagents (RMgX) or organolithium reagents (RLi), to form metal acetylides. wikipedia.orgvedantu.com These acetylides are potent nucleophiles that can react with electrophiles.
In the context of synthesizing 1-(4-Bromophenyl)hex-5-yn-1-amine, a plausible route involves the reaction of a suitable electrophilic precursor of the 1-(4-bromophenyl)-1-aminoethyl moiety with the Grignard or lithium salt of 4-pentyne. Alternatively, an alkynyl Grignard reagent can be coupled with a secondary alkyl halide in the presence of an iron catalyst. core.ac.ukorganic-chemistry.org This method is notable for its use of an environmentally benign and inexpensive iron catalyst under mild, phosphine-free conditions. core.ac.ukorganic-chemistry.org Nickel catalysts have also been employed for the cross-coupling of alkynyl bromides with Grignard reagents. rhhz.net
Sonogashira Coupling and Related Palladium-Catalyzed C-C Bond Formations for Terminal Alkynes
The Sonogashira coupling is a highly effective palladium-catalyzed cross-coupling reaction for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orgorganic-chemistry.orglibretexts.org This reaction is typically carried out in the presence of a palladium catalyst, a copper(I) co-catalyst, and an amine base. wikipedia.orgorganic-chemistry.org The mild reaction conditions of the Sonogashira coupling make it suitable for the synthesis of complex molecules. wikipedia.org
For the synthesis of the target compound, a Sonogashira coupling could be envisioned between a terminal alkyne and an appropriately substituted aryl halide. For instance, 2-amino-3-bromopyridines have been successfully coupled with terminal alkynes using a palladium catalyst. scirp.org The reaction has also been applied to the synthesis of various heterocyclic compounds. scirp.org Variations of the Sonogashira coupling, such as copper-free versions, have been developed to avoid the formation of alkyne homocoupling byproducts. wikipedia.orglibretexts.org Furthermore, carbonylative Sonogashira couplings can be used to synthesize aryl α,β-alkynyl ketones. rsc.org
A comparison of these two key alkynylation methods is provided below.
Functional Group Interconversions Involving Alkyne Precursors
Functional group interconversion (FGI) is a cornerstone of organic synthesis, allowing for the transformation of one functional group into another. fiveable.mesolubilityofthings.com In the context of synthesizing this compound, FGI is crucial for introducing the terminal alkyne and primary amine moieties from more stable or readily available precursors. The terminal alkyne, with its unique linear geometry and reactivity, is a versatile handle for further chemical modifications. rsc.org
A common strategy for introducing the primary amine in the hex-5-yn-1-amine (B180460) fragment involves a sequence starting from the corresponding alcohol, 5-hexyn-1-ol. This alcohol can be converted into a good leaving group, such as a tosylate or mesylate. Subsequent nucleophilic substitution with an azide (B81097) source (e.g., sodium azide), followed by reduction of the resulting azide, yields the target amine. This multi-step process is often high-yielding and avoids the challenges associated with direct amination. For instance, optimized mesylation and azide substitution can lead to yields between 87–99%. Alternative precursors to amines include nitriles, which can be reduced to primary amines. rsc.org
The alkyne itself can be derived from other functional groups. For example, internal alkynes can be synthesized from non-alkyne precursors through methods like α,β-elimination reactions. rsc.org While the target compound contains a terminal alkyne, understanding these interconversions is vital when designing syntheses for related analogues.
Table 1: Representative Functional Group Interconversions for Alkyne and Amine Synthesis
Starting Functional Group
Reagent(s)
Resulting Functional Group
Application Context
Alcohol (-OH)
1. TsCl, Pyridine; 2. NaN₃; 3. H₂, Pd/C or LiAlH₄
Amine (-NH₂)
Synthesis of hex-5-yn-1-amine from 5-hexyn-1-ol.
Nitrile (-C≡N)
LiAlH₄ or H₂, Raney Ni
Amine (-CH₂NH₂)
A versatile method for creating primary amines. rsc.org
Aldehyde/Ketone (-CHO/C=O)
1. NH₂OH; 2. H₂, Pd/C
Amine (-CHNH₂)
Reductive amination pathway.
1,1-Dibromoalkene
BuLi or other strong base
Terminal Alkyne (-C≡CH)
Formation of a C-C triple bond via elimination. rsc.org
Strategies for Incorporating the 4-Bromophenyl Subunit
The 4-bromophenyl group is a key structural element, providing a site for potential further diversification through cross-coupling reactions. Its incorporation can be achieved either by starting with a pre-brominated aromatic compound or by performing a late-stage halogenation.
Electrophilic aromatic substitution is the most direct method for introducing a bromine atom onto a benzene (B151609) ring. To achieve the desired para-substitution, the choice of brominating agent and reaction conditions is critical. While molecular bromine can be used, it is highly reactive and can lead to mixtures of products. A more practical and widely used reagent is N-bromosuccinimide (NBS), which is a solid and easier to handle. nih.gov
The regioselectivity of the bromination is governed by the directing effects of substituents already present on the aromatic ring. For an unsubstituted or activated aromatic ring, achieving high para-selectivity often requires a catalyst. Lewis acids such as FeCl₃ or catalysts like 1,4-diazabicyclo[2.2.2]octane (DABCO) can promote efficient and selective halogenation at ambient conditions. nih.govoup.com For instance, using NBS in acetonitrile (B52724) can lead to high yields of para-brominated products with short reaction times. wku.edu Metal-free protocols, such as those using graphene oxide as a carbocatalyst with potassium bromide and an oxidant, offer an environmentally benign alternative. rsc.org
Table 2: Selected Protocols for Aromatic Bromination
Aromatic Substrate
Brominating Agent
Catalyst/Conditions
Selectivity/Yield
Reference(s)
Activated Arenes
N-Bromosuccinimide (NBS)
Acetonitrile (solvent)
Highly regiospecific for para-bromination, high yields.
Aryl bromides are exceptionally useful in modern organic synthesis, primarily as electrophilic partners in transition metal-catalyzed cross-coupling reactions. nih.gov The bromine atom in the 4-bromophenyl moiety of the target compound serves as a versatile handle for C-C, C-N, or C-S bond formation, enabling the synthesis of a wide array of structural analogues.
Prominent examples include the Suzuki-Miyaura coupling (with boronic acids), the Sonogashira coupling (with terminal alkynes), and the Heck coupling (with alkenes). researchgate.netrsc.orgeie.gr For example, a Suzuki coupling could replace the bromine atom with a new aryl or alkyl group, while a Sonogashira coupling could introduce a second alkyne functionality.
Recent advances have also focused on cross-electrophile coupling, where two different electrophiles, such as an aryl bromide and an aryl triflate, are coupled directly using a dual catalytic system (e.g., nickel and palladium). nih.govacs.org This avoids the need to pre-form organometallic reagents. These strategies highlight the synthetic potential of the aryl bromide after the main scaffold of this compound has been assembled.
Convergent and Linear Synthetic Pathways to the Chemical Compound
Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product that contains the essential parts of all starting materials, are highly desirable for their step- and atom-economy. jppres.comdokumen.pub An MCR approach to this compound could, in principle, assemble the core scaffold in a single step.
A plausible MCR could be a variation of the Ugi or Strecker reactions. For instance, a three-component Strecker-type reaction could involve 4-bromobenzaldehyde, an amine source (like ammonia), and an alkyne-containing nucleophile. nih.gov Similarly, an isocyanide-based MCR could potentially construct the α-amino amide backbone, which could then be further modified. While no specific MCR for this exact target has been reported, the principles of MCRs are widely applied to generate libraries of structurally related amines and amides. nih.govub.edu
Table 4: Hypothetical Multi-Component Reaction for Scaffold Assembly
MCR Type
Component 1
Component 2
Component 3
Product Scaffold
Strecker-type
4-Bromobenzaldehyde
Ammonia (or equivalent)
Hex-5-yn-1-yl nucleophile
α-Aminonitrile precursor to the target amine.
Ugi-type
4-Bromobenzaldehyde
Amine
Isocyanide
Carboxamide with the desired aryl and side-chain groups.
Modern synthetic chemistry emphasizes the development of routes that are both step-economic (minimizing the number of synthetic operations) and catalyst-efficient (using low loadings of non-toxic catalysts). mdpi.comuniroma1.it For the synthesis of this compound, a highly efficient approach might involve a convergent strategy where the two key fragments, the 4-bromophenyl unit and the hex-5-yn-1-amine side chain, are coupled late in the synthesis.
Catalytic efficiency is also paramount. The development of reactions that proceed with very low catalyst loadings (e.g., <1 mol%) or use earth-abundant metal catalysts (e.g., copper or iron instead of palladium) aligns with the principles of green chemistry. uniroma1.itnih.gov A catalytic, asymmetric version of the aforementioned addition reaction would be a state-of-the-art approach to enantiomerically pure this compound.
Reactions of the Primary Amine Group
The primary amine functionality is a key reactive center, capable of acting as a nucleophile, a base, or as a directing group in a variety of synthetic transformations.
Primary amines can serve as organocatalysts, often proceeding through the formation of enamine or iminium ion intermediates. taltech.ee This type of catalysis is fundamental to many enantioselective transformations, including Michael additions and aldol (B89426) reactions. There are currently no reports in the scientific literature describing the use of this compound as an organocatalyst.
The bifunctional nature of this compound, containing both a primary amine and a terminal alkyne, makes it a plausible precursor for intramolecular cyclization reactions to form nitrogen-containing heterocycles. Such transformations are common for related aminoalkynes. However, a thorough literature search did not reveal any specific studies where this compound was used as a starting material for the synthesis of nitrogen-containing heterocycles.
Data Tables
No experimental data tables on the reactivity of this compound are available in the published scientific literature.
Reactivity of the Aryl Bromide Moiety
The aryl bromide functionality is a versatile handle for carbon-carbon and carbon-heteroatom bond formation, primarily through palladium-catalyzed cross-coupling reactions.
Suzuki Coupling: The Suzuki reaction involves the coupling of the aryl bromide with an organoboron reagent, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. harvard.edumdpi.com This reaction would allow for the introduction of a wide variety of aryl, heteroaryl, or vinyl substituents at the 4-position of the phenyl ring. The general mechanism proceeds via oxidative addition of the aryl bromide to a Pd(0) species, followed by transmetalation with the boronate and reductive elimination to form the new C-C bond and regenerate the catalyst. harvard.edu
Heck Reaction: The Heck reaction couples the aryl bromide with an alkene in the presence of a palladium catalyst and a base. wikipedia.orgbyjus.com This would result in the formation of a new carbon-carbon bond at the aryl position, yielding a substituted styrene (B11656) derivative. The reaction typically proceeds with high trans selectivity. organic-chemistry.org
Buchwald-Hartwig Amination: This reaction enables the formation of a new carbon-nitrogen bond by coupling the aryl bromide with an amine. wikipedia.orglibretexts.orgsnnu.edu.cn This would allow for the synthesis of diarylamines or aryl-alkylamines, further functionalizing the phenyl ring. The choice of phosphine (B1218219) ligand is critical for the efficiency of the Buchwald-Hartwig amination. nih.govorganic-chemistry.org
Nucleophilic aromatic substitution (SNA) on the aryl bromide of this compound is generally not favored. SNA reactions typically require the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group (in this case, the bromine atom) to activate the aromatic ring towards nucleophilic attack. The hex-5-yn-1-amine substituent is not considered a strong electron-withdrawing group.
Metal-halogen exchange, most commonly using organolithium reagents like n-butyllithium or tert-butyllithium, can convert the aryl bromide into an aryllithium species. harvard.eduprinceton.edu This highly reactive intermediate can then be trapped with various electrophiles to introduce a wide range of functional groups, such as carboxyl, hydroxyl, or silyl (B83357) groups. However, the presence of the acidic terminal alkyne and the N-H proton of the amine would complicate this reaction, as the organolithium reagent would likely deprotonate these sites first. Therefore, protection of both the amine and the alkyne would be necessary before attempting a metal-halogen exchange. nih.govsciencemadness.org
Comprehensive Mechanistic Elucidation of Key Reaction Pathways
Detailed mechanistic studies, such as the determination of kinetic isotope effects (KIEs) and in-situ spectroscopic monitoring, are powerful tools for elucidating reaction mechanisms. For the potential palladium-catalyzed reactions of this compound, such studies could provide insights into the rate-determining step, the nature of the active catalytic species, and the structures of key intermediates and transition states. However, no such studies have been reported specifically for this compound. General mechanistic studies on Suzuki, Heck, and Buchwald-Hartwig reactions provide a framework for understanding these transformations, but compound-specific data is essential for a precise mechanistic picture.
While the structural features of this compound suggest a rich and varied reactivity, a detailed and specific scientific account of its chemical behavior is not available in the current body of public scientific literature. The information presented here is based on the well-established reactivity of its constituent functional groups. To provide a definitive and data-rich article as requested, further experimental investigation into the reactivity of this specific compound is required.
Radical Intermediates and Reaction Pathways
The presence of the aryl bromide and the terminal alkyne functionalities in this compound suggests its potential to participate in radical-mediated transformations. Radical reactions often proceed through a chain mechanism involving initiation, propagation, and termination steps, with the formation of highly reactive radical intermediates.
Research into related systems provides a framework for predicting the likely radical pathways for this compound. For instance, aryl halides are known precursors to aryl radicals via single-electron transfer (SET) processes, often initiated by radical initiators or photoredox catalysis. wikipedia.org The resulting aryl radical can then undergo various reactions.
One plausible pathway for this compound involves the formation of a 4-(hex-5-yn-1-ylamino)phenyl radical. This intermediate could arise from the homolytic cleavage of the carbon-bromine bond. Once formed, this aryl radical could participate in intramolecular cyclization reactions. The hexynyl chain provides a site for intramolecular radical addition. Specifically, a 5-exo-dig or 6-endo-dig cyclization onto the alkyne is conceivable, leading to the formation of five- or six-membered heterocyclic rings, respectively. The regioselectivity of such cyclizations is often governed by Baldwin's rules and the stability of the resulting radical intermediates. DFT studies on similar systems have shown that the transition state geometry, which is often chair-like, dictates the diastereoselectivity of these cyclizations. acs.org
Furthermore, the amino group can influence the reactivity. The nitrogen atom can act as a radical stabilizing group, and the α-C-H bonds adjacent to the nitrogen are susceptible to hydrogen atom abstraction (HAT), which could initiate different reaction cascades. nih.gov
Experimental studies on closely related compounds, such as those involving the Stevens rearrangement of quaternary ammonium (B1175870) salts containing a 3-(4-bromophenyl)prop-2-yn-1-yl group, have shown the formation of complex amine derivatives. scispace.com While not a direct radical reaction of the starting amine, these rearrangements can involve radical pair intermediates.
The table below summarizes potential radical intermediates and their subsequent likely reaction pathways based on established principles of radical chemistry.
Radical Intermediate
Formation Pathway
Potential Subsequent Reaction(s)
Plausible Product Type(s)
4-(Hex-5-yn-1-ylamino)phenyl radical
Homolytic cleavage of the C-Br bond
Intramolecular cyclization (5-exo-dig or 6-endo-dig)
Dihydro-indoline or tetrahydro-quinoline derivatives
α-Aminoalkyl radical
Hydrogen Atom Transfer (HAT) from the carbon adjacent to nitrogen
Intermolecular addition to an acceptor, Radical-polar crossover
Functionalized amine derivatives
Vinyl radical
Intramolecular cyclization of the aryl radical onto the alkyne
Radical trapping by a hydrogen donor, Further cyclization
Cyclic amine derivatives
It is important to note that competitive radical reactions can occur. For example, in the presence of certain reagents, reactions involving the terminal alkyne, such as hydrostannylation or addition of other radical species, could compete with the aryl radical cyclization. beilstein-journals.org
Computational Modeling of Reaction Mechanisms
Computational chemistry provides a powerful tool to investigate reaction mechanisms, predict product distributions, and understand the electronic and steric factors that govern reactivity. For a molecule like this compound, computational modeling can offer insights where experimental data is scarce.
Density Functional Theory (DFT) is a commonly employed method for studying reaction mechanisms involving radical intermediates. By calculating the energies of reactants, transition states, and products, a detailed potential energy surface for a proposed reaction pathway can be constructed. This allows for the determination of activation barriers and reaction enthalpies, providing a quantitative measure of the feasibility of a particular pathway.
For the radical cyclization of the putative 4-(hex-5-yn-1-ylamino)phenyl radical, computational modeling could be used to:
Determine the preferred cyclization mode: By comparing the activation energies for the 5-exo-dig and 6-endo-dig pathways, the regioselectivity can be predicted.
Analyze transition state geometries: This can provide insights into the stereochemical outcome of the cyclization.
Investigate the influence of the solvent: Implicit or explicit solvent models can be used to understand how the reaction medium affects the energetics of the reaction.
Computational studies on analogous systems, such as the dearomatizing amination reactions of N-tosyloxycarbamates, have successfully validated concerted mechanisms. bris.ac.uk Similarly, computational investigations into the Stevens rearrangement have been crucial in understanding the controversial mechanism of this reaction. scispace.com
The table below outlines key parameters that would be investigated in a computational study of the reactivity of this compound.
Computational Method
Parameter to be Calculated
Significance
Density Functional Theory (DFT)
Transition state energies and geometries
Predicts the feasibility and stereochemical outcome of reaction pathways.
DFT
Reaction coordinate analysis
Elucidates the detailed mechanism of bond formation and cleavage.
Time-Dependent DFT (TD-DFT)
Excited state energies
Investigates the possibility of photochemically induced reactions.
Natural Bond Orbital (NBO) Analysis
Charge distribution and orbital interactions
Understands the electronic effects of substituents on reactivity.
While no specific computational studies on this compound have been found in the public domain, the application of these standard computational techniques would be invaluable in mapping its reactivity landscape and guiding future experimental work. The predicted collision cross-section values from PubChem hint at the molecule's gas-phase ion conformation, which can be a starting point for more complex modeling. uni.lu
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy is an indispensable tool for the structural determination of organic molecules in solution. For this compound, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments would provide a complete assignment of all proton and carbon signals, as well as insights into the molecule's connectivity and spatial arrangement.
Although specific experimental spectra for this compound are not widely available in published literature, the expected chemical shifts can be predicted based on the analysis of structurally similar compounds. The following tables present the anticipated ¹H and ¹³C NMR chemical shifts.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
(Predicted for CDCl₃, 400 MHz)
Proton Position
Predicted Chemical Shift (ppm)
Multiplicity
Coupling Constant (J) in Hz
H-1' (CH-N)
~4.20
t
~6.5
H-aromatic (ortho to CH-N)
~7.30
d
~8.4
H-aromatic (ortho to Br)
~7.50
d
~8.4
H-2' (CH₂)
~1.80-1.95
m
-
H-3' (CH₂)
~1.60-1.75
m
-
H-4' (CH₂)
~2.25
dt
~7.0, 2.6
H-6' (C≡CH)
~1.98
t
~2.6
NH₂
~1.70
br s
-
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
(Predicted for CDCl₃, 100 MHz)
Carbon Position
Predicted Chemical Shift (ppm)
C-1' (CH-N)
~55.0
C-aromatic (ipso-CH-N)
~143.0
C-aromatic (ortho to CH-N)
~128.0
C-aromatic (ortho to Br)
~131.5
C-aromatic (ipso-Br)
~121.0
C-2' (CH₂)
~35.0
C-3' (CH₂)
~24.0
C-4' (CH₂)
~18.0
C-5' (C≡CH)
~84.0
C-6' (C≡CH)
~69.0
To unambiguously assign these resonances and confirm the molecular structure, a suite of 2D NMR experiments would be employed.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings within the same spin system. Key correlations would be expected between the benzylic proton (H-1') and the adjacent methylene (B1212753) protons (H-2'), and along the hexynyl chain: H-2' with H-3', H-3' with H-4', and H-4' with the terminal alkyne proton (H-6'). rsc.orgrsc.org
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would be used to definitively assign each carbon atom that has attached protons. For instance, the signal at ~55.0 ppm would correlate with the proton at ~4.20 ppm, confirming its assignment to C-1'. mdpi.com
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two to three bonds, which is crucial for piecing together the molecular skeleton. mdpi.com Expected key HMBC correlations would include:
The benzylic proton (H-1') to the aromatic carbons (ipso, ortho, and meta).
The aromatic protons to the benzylic carbon (C-1').
The terminal alkyne proton (H-6') to the internal alkyne carbon (C-5') and the adjacent methylene carbon (C-4').
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment detects through-space correlations between protons that are in close proximity, providing valuable information about the molecule's conformation. For this compound, NOESY could reveal correlations between the benzylic proton (H-1') and the ortho protons of the phenyl ring, as well as between the amine protons and nearby protons on the hexynyl chain.
The rotation around the C-N bond and the C-C single bonds of the hexynyl chain may be hindered, potentially leading to the existence of different conformers at room temperature. Variable temperature (VT) NMR studies can provide insight into these dynamic processes. researchgate.net By recording NMR spectra at different temperatures, one could observe changes in the line shapes of the signals. If the rotational barrier is significant, distinct signals for different conformers might be observed at low temperatures, which would coalesce into averaged signals as the temperature increases. The coalescence temperature can be used to calculate the free energy of activation (ΔG‡) for the rotational process. researchgate.net For N-aryl amines, such dynamic behavior is a known phenomenon. mdpi.com
Solid-state NMR (ssNMR) is a powerful technique for studying the structure and dynamics of crystalline solids and can be particularly useful for identifying and characterizing different polymorphic forms. cdnsciencepub.comchemrxiv.org For this compound, ¹³C and ¹⁵N Cross-Polarization Magic Angle Spinning (CP-MAS) experiments would be the primary methods. Different polymorphs would exhibit distinct chemical shifts due to variations in the local electronic environment and crystal packing.
Furthermore, bromine has two NMR-active quadrupolar nuclei, ⁷⁹Br and ⁸¹Br. huji.ac.il While their signals are often broad in high-resolution NMR, in the solid state, they can provide detailed information about the local symmetry around the bromine atom and the nature of intermolecular interactions, such as halogen bonding. researchgate.netacs.org The quadrupolar coupling constant (Cq), determined from the ssNMR spectrum, is highly sensitive to the electronic environment and can be a key parameter in distinguishing between polymorphs. cdnsciencepub.com
X-ray Crystallography
X-ray crystallography provides the most definitive structural information for crystalline compounds, including bond lengths, bond angles, and the absolute configuration of chiral centers.
A successful single-crystal X-ray diffraction analysis of this compound would precisely determine the three-dimensional arrangement of atoms in the crystal lattice. Given the presence of the heavy bromine atom, the determination of the absolute configuration of the chiral center (C-1') would be feasible using anomalous dispersion methods. The analysis would also reveal the preferred conformation of the flexible hexynyl chain in the solid state. Based on the analysis of a similar compound, 1-(4-bromophenyl)but-3-yn-1-one, a monoclinic crystal system might be expected. nih.gov
Table 3: Hypothetical Crystallographic Data for this compound
(Based on data from structurally related compounds)
Parameter
Hypothetical Value
Crystal system
Monoclinic
Space group
P2₁/c
a (Å)
~10.5
b (Å)
~8.5
c (Å)
~14.0
β (°)
~95
Volume (ų)
~1240
Z
4
Hydrogen Bonding: The primary amine group (-NH₂) is a strong hydrogen bond donor, and it would be expected to form intermolecular hydrogen bonds with acceptor atoms on neighboring molecules. The nitrogen atom of the amine could also act as a hydrogen bond acceptor. These N-H···N or potentially N-H···π (with the aromatic ring or the alkyne) interactions would likely play a dominant role in the crystal packing, forming chains or sheets. researchgate.netnih.govnih.gov
Halogen Bonding: The bromine atom on the phenyl ring can act as a halogen bond donor. This is due to the presence of a region of positive electrostatic potential, known as a σ-hole, on the halogen atom along the extension of the C-Br covalent bond. wikipedia.orgnih.gov This electrophilic region can interact favorably with nucleophilic sites on adjacent molecules, such as the nitrogen atom of the amine or the π-system of the alkyne or aromatic ring. These C-Br···N or C-Br···π interactions are directional and would contribute significantly to the stability and specific arrangement of the crystal structure. nih.govmdpi.com
Vibrational Spectroscopy (Infrared and Raman)
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a powerful tool for identifying the functional groups and probing the structural nuances of molecules. For this compound, these methods provide a detailed fingerprint based on the vibrational modes of its constituent parts: the p-substituted bromophenyl ring, the primary amine, and the terminal alkyne on a hexyl chain.
The vibrational spectrum of this compound is characterized by distinct bands corresponding to its various functional groups. The assignment of these bands is based on established group frequency correlations and data from analogous molecular structures.
Alkyne Group (C≡C-H): The terminal alkyne is expected to produce two highly characteristic bands. A sharp, intense band around 3300 cm⁻¹ corresponds to the ≡C-H stretching vibration. The C≡C triple bond stretching vibration typically appears as a weaker band in the 2100-2140 cm⁻¹ region.
Amine Group (-NH₂): The primary amine group gives rise to N-H stretching and bending vibrations. Two bands are typically observed in the 3300-3500 cm⁻¹ region, corresponding to the asymmetric and symmetric N-H stretching modes. The N-H scissoring (bending) vibration is expected to appear in the range of 1590-1650 cm⁻¹.
Aromatic Ring (p-substituted bromophenyl): The 4-bromophenyl group has several characteristic vibrations. Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹. The pattern of C=C stretching vibrations within the ring typically appears in the 1450-1600 cm⁻¹ region. A strong band resulting from the C-H out-of-plane bending of the two adjacent hydrogens on the para-substituted ring is expected around 820-840 cm⁻¹.
Alkyl Chain (-CH₂-): The aliphatic portions of the hexynyl chain will show symmetric and asymmetric C-H stretching vibrations between 2850 cm⁻¹ and 2960 cm⁻¹.
Carbon-Halogen Bond (C-Br): The stretching vibration of the C-Br bond is expected to be found in the far-infrared region, typically between 500 and 600 cm⁻¹.
The following table summarizes the expected key vibrational modes for this compound.
Functional Group
Vibrational Mode
Expected Wavenumber (cm⁻¹)
Typical Intensity
Terminal Alkyne
≡C-H Stretch
~3300
Strong, Sharp
C≡C Stretch
2100 - 2140
Weak to Medium
Primary Amine
N-H Asymmetric Stretch
3400 - 3500
Medium
N-H Symmetric Stretch
3300 - 3400
Medium
N-H Scissoring (Bend)
1590 - 1650
Medium to Strong
Aromatic Ring
C-H Stretch
3010 - 3100
Medium
C=C Ring Stretch
1450 - 1600
Medium to Strong
C-H Out-of-Plane Bend
820 - 840
Strong
Alkyl Chain
C-H Stretch
2850 - 2960
Strong
Carbon-Halogen
C-Br Stretch
500 - 600
Medium to Strong
The presence of the primary amine group (-NH₂) as a hydrogen bond donor and the alkyne's π-electron system and the nitrogen's lone pair as potential acceptors allows for the formation of intermolecular hydrogen bonds. mdpi.com These interactions can significantly influence the crystal packing and conformational preferences of the molecule in the solid state.
Vibrational spectroscopy is particularly sensitive to hydrogen bonding. The formation of N-H···N or N-H···π (alkyne) hydrogen bonds would cause the N-H stretching bands to broaden and shift to lower frequencies (a redshift) in the IR spectrum. The magnitude of this shift provides an indication of the strength of the hydrogen bonding interaction.
Furthermore, the molecule possesses conformational flexibility around the C-C single bonds of the hexynyl chain and the C-N bond. Different conformers may coexist, and their relative populations can sometimes be inferred from the vibrational spectra, particularly at low temperatures. nih.govresearchgate.net Theoretical studies using methods like Density Functional Theory (DFT) can complement experimental spectra by calculating the vibrational frequencies for different possible conformers and hydrogen-bonded dimers, aiding in the interpretation of the experimental data. researchgate.net
High-Resolution Mass Spectrometry (HRMS) and Fragmentation Pathway Analysis
High-Resolution Mass Spectrometry (HRMS) is an indispensable technique for determining the precise molecular weight of a compound, which in turn allows for the unambiguous validation of its elemental composition.
For this compound, the molecular formula is C₁₂H₁₄BrN. The presence of bromine, with its two major isotopes ⁷⁹Br and ⁸¹Br in nearly equal abundance, results in a characteristic isotopic pattern in the mass spectrum, where two peaks of almost equal intensity are separated by approximately 2 Da (the [M]⁺ and [M+2]⁺ peaks).
HRMS can measure the mass-to-charge ratio (m/z) to a very high degree of accuracy (typically within 5 ppm). This allows the experimentally determined mass to be matched with a unique elemental formula. The theoretical monoisotopic mass of C₁₂H₁₄⁷⁹BrN is 251.03096 Da. uni.lu An experimental HRMS measurement confirming this value would validate the assigned elemental composition.
The table below shows the calculated exact masses for the protonated molecule and other common adducts that could be observed in an ESI-HRMS experiment. uni.lu
Adduct
Molecular Formula
Calculated m/z
[M+H]⁺
[C₁₂H₁₅BrN]⁺
252.03824
[M+Na]⁺
[C₁₂H₁₄BrNNa]⁺
274.02018
[M-H]⁻
[C₁₂H₁₃BrN]⁻
250.02368
[M+K]⁺
[C₁₂H₁₄BrNK]⁺
289.99412
Tandem mass spectrometry (MS/MS) involves the isolation of a specific ion (such as the [M+H]⁺ ion) and its subsequent fragmentation through collision-induced dissociation (CID). The analysis of the resulting fragment ions provides valuable information about the molecule's structure and connectivity. While specific experimental MS/MS data for this compound is not publicly available, a plausible fragmentation pathway can be proposed based on its structure.
The primary site of protonation in electrospray ionization (ESI) would be the amine nitrogen. The fragmentation of the resulting [M+H]⁺ ion would likely proceed through several key pathways:
Benzylic Cleavage: The most favorable fragmentation would likely be the cleavage of the C-C bond between the chiral center and the alkyl chain, leading to the formation of a stable, resonance-delocalized 1-(4-bromophenyl)methaniminium cation. This would result in the loss of a neutral hex-4-en-1-yne molecule.
Loss of Ammonia: A common fragmentation pathway for primary amines is the loss of a neutral ammonia molecule (NH₃), leading to a fragment ion at [M+H-17]⁺.
Cleavage within the Alkyl Chain: Fragmentation can occur at various points along the C₄H₈ chain, leading to a series of smaller fragment ions.
Loss of HBr: Elimination of a neutral hydrogen bromide molecule from the parent ion or subsequent fragments is also possible.
A proposed fragmentation scheme is outlined in the table below.
Proposed Fragment Ion
Proposed Neutral Loss
m/z of Fragment (from C₁₂H₁₅⁷⁹BrN⁺)
[C₇H₈BrN]⁺
C₅H₆
197.9862
[C₁₂H₁₂Br]⁺
NH₃
235.0171
[C₆H₅Br]⁺
C₆H₁₀N
155.9549
[C₇H₇]⁺
Br, C₅H₈N
91.0542
The identification of these specific fragment ions in an MS/MS experiment would provide strong evidence for the proposed structure of this compound.
Quantum Chemical Topology and Bonding Analysis
Quantum Chemical Topology provides a powerful framework for analyzing the electron density of a molecule to partition it into atomic basins and characterize the chemical bonds and interactions between them. This approach offers profound insights into the nature of chemical bonding that goes beyond simple Lewis structures.
Characterization of Chemical Bonds and Non-Covalent Interactions
A complete characterization of the chemical bonds within this compound would involve the topological analysis of its electron density. This would allow for the classification and quantification of all covalent bonds (such as C-C, C-H, C-N, C-Br, and the C≡C triple bond) and any potential intramolecular non-covalent interactions.
In the absence of specific studies on this molecule, we can only hypothesize the types of interactions that would be of interest. These would include:
Covalent Bond Analysis: Determining the bond critical point (BCP) for each covalent bond and analyzing the electron density (ρ) and its Laplacian (∇²ρ) at these points would provide a quantitative measure of bond strength and character. For example, the C≡C triple bond is expected to exhibit a high electron density and a negative Laplacian, characteristic of a shared interaction. The C-Br bond would be of particular interest to understand the influence of the bromine atom on the electronic structure of the phenyl ring.
Intramolecular Non-Covalent Interactions: The molecular structure suggests the possibility of weak intramolecular interactions, such as C-H···π interactions between the hexynyl chain and the bromophenyl ring, or interactions involving the amine group and the alkyne. Identifying the BCPs for these interactions would confirm their existence and allow for an estimation of their strength.
A hypothetical data table for the characterization of covalent bonds, which would be generated from a future AIM analysis, is presented below to illustrate the type of data that would be expected.
Table 1: Hypothetical Topological Properties of Covalent Bonds in this compound at their Bond Critical Points (BCPs)
Bond
Electron Density (ρ(r)) [a.u.]
Laplacian of Electron Density (∇²ρ(r)) [a.u.]
C≡C
Data not available
Data not available
C-C (ring)
Data not available
Data not available
C-Br
Data not available
Data not available
C-N
Data not available
Data not available
C-H
Data not available
Data not available
Atoms in Molecules (AIM) Theory for Electron Density Analysis
The Quantum Theory of Atoms in Molecules (AIM), developed by Richard Bader, is the foundational theory for the topological analysis of electron density. ias.ac.in It defines atoms as regions of space bounded by zero-flux surfaces in the gradient vector field of the electron density. ias.ac.in The analysis of the electron density and its Laplacian within these atomic basins and at the bond critical points provides a rigorous, quantitative description of chemical bonding. ias.ac.in
For this compound, an AIM analysis would yield valuable information, including:
Atomic Charges: Integration of the electron density within each atomic basin would provide the AIM atomic charge for each atom, offering insight into the charge distribution across the molecule.
Bond Paths and Bond Critical Points: The presence of a bond path and a corresponding bond critical point between two atoms is the AIM definition of a chemical bond. ias.ac.in
Properties at the Bond Critical Point: The values of the electron density (ρ), the Laplacian of the electron density (∇²ρ), the bond ellipticity (ε), and the energy densities at the BCP are used to classify the type of interaction (e.g., shared-shell covalent, closed-shell ionic, hydrogen bonds, van der Waals interactions).
A second hypothetical data table is provided to show the kind of detailed information an AIM analysis would provide for non-covalent interactions.
Table 2: Hypothetical AIM Parameters for Potential Non-Covalent Interactions in this compound
Interaction Type
Electron Density (ρ(r)) [a.u.]
Laplacian of Electron Density (∇²ρ(r)) [a.u.]
C-H···π
Data not available
Data not available
N-H···Br
Data not available
Data not available
While the tools of computational and theoretical chemistry, particularly Quantum Chemical Topology and AIM theory, are poised to offer a deep understanding of the chemical bonding and structure of this compound, such a study has yet to be published. The generation of detailed, scientifically accurate data for this specific molecule awaits future research efforts in the field of computational chemistry.
Synthetic Utility and Research Prospects of 1 4 Bromophenyl Hex 5 Yn 1 Amine
Emerging Research Directions and Methodological Advances
Applications in Polymer and Material Science Research (excluding specific product properties)
The unique combination of reactive sites in 1-(4-Bromophenyl)hex-5-yn-1-amine offers significant potential for the synthesis of advanced polymers and materials. The terminal alkyne and the aryl bromide functionalities serve as orthogonal handles for a variety of polymerization and modification strategies.
The terminal alkyne group is a prime candidate for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". mdpi.comrsc.org This reaction's high efficiency, mild conditions, and specificity allow for the precise construction of complex macromolecular architectures. acs.org For instance, this compound could be used as a monomer in step-growth polymerizations with bifunctional azides to create 1,2,3-triazole-containing polymers. Alternatively, it could be grafted onto azide-functionalized polymer backbones or surfaces to introduce specific functionalities.
The bromophenyl group provides a reactive site for various transition-metal-catalyzed cross-coupling reactions. acs.org Notably, Sonogashira coupling with other terminal alkynes could lead to the formation of conjugated polymers, which are of interest for their electronic properties. rsc.org The bromo-substituent is particularly attractive as it remains stable during many other transformations, allowing for its use in post-polymerization modification to tune material properties. acs.org The primary amine also offers a site for derivatization or for initiating ring-opening polymerizations, further expanding its utility. rsc.org
The table below outlines potential research applications of the compound in polymer and material science based on its functional groups.
Synthesis of 1,2,3-triazole-linked polymers; Grafting onto azide-functionalized surfaces or polymer chains. mdpi.comacs.org
Sonogashira Coupling
Use as a monomer for creating conjugated polymer systems and advanced materials. rsc.org
Bromophenyl
Sonogashira Coupling
Post-polymerization modification; Synthesis of cross-linked or branched conjugated polymers. acs.org
Suzuki Coupling
Formation of C-C bonds to link polymer chains or attach to other molecular scaffolds. core.ac.uk
Buchwald-Hartwig Amination
Cross-linking of polymer chains or synthesis of nitrogen-containing conjugated polymers.
Primary Amine
Amidation / Imine Formation
Attachment of other functional molecules; Use as a polymer chain-end functional group. rsc.org
Ring-Opening Polymerization
Acting as an initiator for the polymerization of cyclic monomers like lactones or epoxides.
These reaction pathways highlight the compound's versatility as a building block for creating a diverse range of polymeric materials with potentially novel structural and functional characteristics.
Integration into Continuous Flow Synthesis and Automated Synthesis Platforms
Continuous flow chemistry offers significant advantages over traditional batch synthesis, including enhanced safety, better process control, and straightforward scalability. The synthesis and modification of this compound are well-suited for integration into continuous flow and automated platforms.
The synthesis of chiral amines and related compounds has been successfully demonstrated under continuous-flow conditions, often employing packed-bed reactors or mesoreactors. d-nb.info For example, the reduction of a nitro or imine precursor to form the amine functionality of this compound could be performed in a flow system. Metal-free reductions using reagents like trichlorosilane (B8805176) have been efficiently carried out in PTFE mesoreactors, offering a scalable and safe method. beilstein-journals.org Syringe pumps would feed solutions of the precursor and the reducing agent into a temperature-controlled reactor, with the product stream undergoing in-line purification. beilstein-journals.org
Automated synthesis platforms, which can perform multiple reaction steps and purifications autonomously, could leverage this compound's distinct reactive sites. cardiff.ac.uk An automated system could, for example, perform a Sonogashira coupling on the bromophenyl group, followed by a flow hydrogenation of the alkyne, and finally a derivatization of the amine, all without manual intervention. The integration of flow reactors with automated control systems allows for the rapid optimization of reaction conditions and the creation of libraries of derivatives for screening purposes. cardiff.ac.uk
The following table details a hypothetical set of parameters for the continuous flow synthesis of an amine, adaptable for this compound, based on published methodologies for similar compounds. d-nb.infobeilstein-journals.org
Parameter
Description
Example Condition
Reactor Type
Type of microreactor or mesoreactor used for the reaction.
In-line or post-reaction quenching and extraction.
Quenching with 10% NaOH solution followed by liquid-liquid extraction. beilstein-journals.org
The adoption of such flow and automated techniques would accelerate research and development involving this compound, enabling more efficient synthesis and derivatization.
Photochemical and Electrochemical Transformations of the Compound
The electronic properties of the aryl bromide and alkyne moieties, as well as the reactivity of the amine, make this compound a promising substrate for photochemical and electrochemical transformations. These advanced synthetic methods utilize light or electricity to drive reactions, often under mild conditions and with unique selectivity.
Photochemical Transformations:
The field of photoredox catalysis opens up numerous possibilities for the functionalization of this compound. The aryl bromide can act as a radical precursor under photoredox conditions. core.ac.uk Using a suitable photocatalyst and a light source (e.g., blue LEDs), the C-Br bond can be reduced to generate an aryl radical. This radical can then participate in a variety of bond-forming reactions, such as couplings with alkenes or other radical acceptors, without the need for high temperatures. core.ac.uktdx.cat Furthermore, photochemical methods in flow reactors are highly effective for generating reactive intermediates like diazo compounds or radicals for subsequent homologation or cyclization reactions, a strategy that could be adapted for derivatizing the amine or alkyne portion of the molecule. qub.ac.ukacs.org
Electrochemical Transformations:
Organic electrochemistry offers a reagent-free method for oxidation and reduction. researchgate.net The amine group in this compound could undergo anodic oxidation. A well-known example is the Shono oxidation, which involves the α-functionalization of amines and could be used to introduce substituents adjacent to the nitrogen atom. nih.gov Conversely, the aryl bromide can be targeted for cathodic reduction. This process can generate an aryl radical or anion, which can then be trapped by electrophiles (like CO₂) or undergo intramolecular cyclization with the alkyne, providing a pathway to complex heterocyclic structures. sci-hub.se Electrochemical reactions are often performed in undivided cells with simple equipment, making them an accessible and environmentally friendly synthetic tool. nih.govsci-hub.se
The table below summarizes potential advanced transformations for the compound.
Transformation Type
Functional Group Targeted
Potential Reaction
Reagents / Conditions
Photochemical
Aryl Bromide
Photoredox-mediated Arylation
Photocatalyst (e.g., Ir or Ru complex), light source (e.g., blue LED), radical acceptor. core.ac.uk
Photochemical
Alkyne / Amine
Flow Photochemical Homologation
Oxadiazoline precursor, UV light in a flow reactor. qub.ac.uk
These photochemical and electrochemical methods represent modern and sustainable approaches to unlock novel reactivity and construct complex molecules from this compound.
Q & A
Q. Challenges :
Regioselectivity : Ensuring proper alignment of the bromophenyl and alkyne groups during cyclization steps, as competing pathways may lead to byproducts .
Purification : The compound’s polar amine group and hydrophobic aromatic system complicate chromatographic separation. Solvent-dependent crystallization (e.g., using CHCl₃/hexane mixtures) is often required .
How is the structure of this compound characterized using spectroscopic and crystallographic methods?
Basic Research Question
Structural elucidation combines:
NMR Spectroscopy :
¹H NMR : Peaks at δ 2.6–3.2 ppm (amine protons), δ 6.8–7.6 ppm (aromatic protons), and δ 1.9–2.1 ppm (alkyne protons).
¹³C NMR : Alkyne carbons appear at ~70–85 ppm, with aromatic carbons between 120–140 ppm .
X-ray Crystallography : Resolves bond angles (e.g., C-Br bond ~1.89 Å) and confirms the planar geometry of the bromophenyl moiety. SHELX software is commonly used for refinement .
Advanced Research Question
Alkyne Functionalization :
Electron-withdrawing groups (e.g., nitro) increase alkyne reactivity in cycloadditions but reduce thermal stability.
Steric hindrance from tert-butyl groups slows degradation but may inhibit catalytic interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.